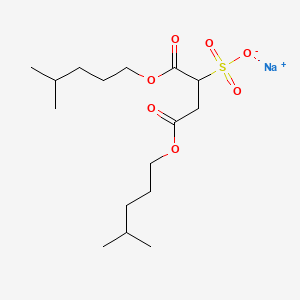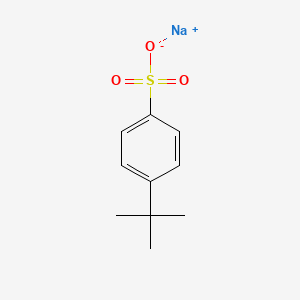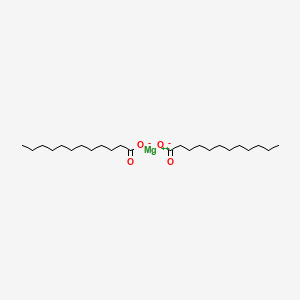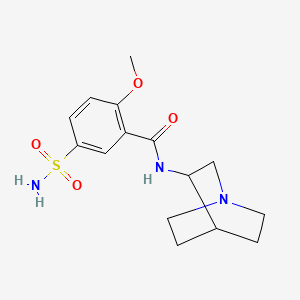
Sodium 1,4-diisohexyl sulphonatosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1,4-diisohexyl sulphonatosuccinate is a chemical compound with the molecular formula C16H29NaO7S and a molecular weight of 388.452 g/mol . It is known for its surfactant properties and is used in various industrial applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,4-diisohexyl sulphonatosuccinate typically involves the esterification of maleic anhydride with isohexanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Esterification: Maleic anhydride is reacted with isohexanol in the presence of an acid catalyst at elevated temperatures.
Sulfonation: The esterified product is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the final sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. Continuous reactors and automated systems are employed to ensure consistent quality and yield. The process involves:
Raw Material Handling: Bulk handling of maleic anhydride, isohexanol, and sulfur trioxide.
Reaction Control: Automated control of reaction parameters such as temperature, pressure, and pH.
Purification: Removal of impurities through filtration and washing steps.
Drying and Packaging: The final product is dried and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 1,4-diisohexyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the sulfonate group to a sulfide.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides and reduced organic compounds.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 1,4-diisohexyl sulphonatosuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reactivity of hydrophobic compounds.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in formulations of detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 1,4-diisohexyl sulphonatosuccinate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophobic and hydrophilic molecules, facilitating the solubilization and dispersion of otherwise immiscible substances.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 1,4-dihexyl sulphonatosuccinate
- Sodium 1,4-didecyl sulphonatosuccinate
- Sodium 1,4-dioctadecyl sulphonatosuccinate
Uniqueness
Sodium 1,4-diisohexyl sulphonatosuccinate is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties. Compared to its analogs with different alkyl chain lengths, it offers a balance of hydrophobicity and hydrophilicity, making it suitable for a broader range of applications. Its branched structure also provides enhanced stability and performance in various formulations.
Eigenschaften
CAS-Nummer |
4632-96-6 |
|---|---|
Molekularformel |
C16H29NaO7S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
sodium;1,4-bis(4-methylpentoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C16H30O7S.Na/c1-12(2)7-5-9-22-15(17)11-14(24(19,20)21)16(18)23-10-6-8-13(3)4;/h12-14H,5-11H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
InChI-Schlüssel |
QIZXJUCBIXXCLG-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CCCOC(=O)CC(C(=O)OCCCC(C)C)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)

![(1S,2S,3S,6R,7S,8R)-1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4,5-diol](/img/structure/B13824414.png)
![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B13824434.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)



![Cyclopentanamine, 1-tricyclo[3.3.1.1~3,7~]dec-1-yl-](/img/structure/B13824450.png)
![(4S)-3-[3-[3-(dibenzylamino)phenyl]pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13824455.png)

